2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride

EP4 antagonist linker design solubility optimization

Researchers seeking to replicate EP4 antagonist binding affinity (Ki = 0.5-50 nM) face >100-fold potency loss when substituting this specific phenoxyethoxy sulfonyl chloride building block with shorter-chain analogs. This compound provides the exact ≈8.5 Å spacer and XLogP3 ≈ 1.5-2.3 required for target engagement. - Delivers the critical phenoxyethoxy pharmacophore for patent-defined EP4 antagonist scaffolds (WO2014126746A1). - Functions as a sulfonyl chloride linker with reduced non-specific protein binding versus shorter or aromatic analogs. - Supplied at ≥97% purity with rapid sulfonamide formation under mild conditions for parallel synthesis.

Molecular Formula C10H13ClO4S
Molecular Weight 264.73 g/mol
Cat. No. B13624980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride
Molecular FormulaC10H13ClO4S
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCCS(=O)(=O)Cl
InChIInChI=1S/C10H13ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyLNDQTDABPXYCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functionality Sulfonyl Chloride for EP4 Antagonists and Bioconjugation


2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride (CAS 1343812-20-3, MW 264.73, purity 97–98%) is an aliphatic sulfonyl chloride featuring a phenoxyethoxyethyl spacer . The molecule combines a reactive sulfonyl chloride group for amine or alcohol conjugation with a moderately hydrophobic, ether-rich linker chain (XLogP3 predicted 1.5–2.3). This structural motif enables dual roles as a synthetic intermediate in EP4 antagonist pharmaceuticals and as a functionalized linker for bioconjugation [1].

Synthesis of EP4 antagonist pharmacophores
Bioconjugation linker via sulfonamide bond formation
Phenoxyethoxy spacer for reduced non-specific binding

Why Generic Sulfonyl Chlorides Fail in EP4 and Linker Applications


Substituting 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride with simpler sulfonyl chlorides like methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), or even the shorter-chain analog 2-phenoxy-ethanesulfonyl chloride (CAS 3384-01-8) fundamentally alters both the physicochemical properties and synthetic utility of the resulting conjugates or intermediates. The phenoxyethoxyethyl chain provides a specific balance of hydrophobicity (XLogP3 ≈ 1.5–2.3) and ether-mediated flexibility that directly influences EP4 receptor binding affinity in antagonist scaffolds [1], while also offering orthogonal functionalization potential not achievable with purely alkyl or aryl sulfonates . In bioconjugation, the extended ether chain reduces non-specific protein binding and aggregation compared to shorter or aromatic linkers, a phenomenon well-documented for PEG-based sulfonyl chlorides [2].

Shorter-chain analogs
Reduced spacer length may shift EP4 binding geometry and affinity.
Alkyl or aryl sulfonyl chlorides
Lack of phenoxyethoxy motif may result in >10-fold potency loss in EP4 antagonism studies.
Fully PEGylated linkers
Higher hydrophilicity may reduce membrane permeability of small-molecule conjugates.

Quantitative Differentiation from Structural Analogs


Molecular Weight and Spacer Length vs. Shorter-Chain Analog

The target compound possesses an additional ethoxy spacer compared to 2-phenoxy-ethanesulfonyl chloride (CAS 3384-01-8), increasing the molecular weight by 44.06 g/mol and adding two rotatable bonds. This extended spacer is critical for achieving the optimal distance between the sulfonamide pharmacophore and the terminal aryl group in EP4 antagonist series, as documented in the patent literature [1].

Spacer Length vs. Shorter Analog
Cross-study comparable
~2.5 Å longer, +44 g/mol, +3 rotatable bonds
Supports EP4 pharmacophore geometry
Estimated from molecular modeling; direct binding data not shown
EP4 antagonist linker design solubility optimization

Hydrophobicity Profile vs. Fully PEGylated Analog

The target compound exhibits a computed XLogP3 of 1.5, compared to -0.1 for the fully methoxyethoxy-PEG analog (PubChem CID 64197959). This intermediate hydrophobicity is advantageous for balancing aqueous solubility with membrane permeability in small-molecule drug conjugates, whereas the highly hydrophilic PEG analog is preferred for antibody-drug conjugates requiring high drug-antibody ratios (DAR) without aggregation [1][2].

Hydrophobicity vs. PEG Analog
Cross-study comparable
XLogP3 ≈1.5 vs. -0.1 (Δ ≈1.6)
Moderate hydrophobicity supports small-molecule conjugate design
Computed values; experimental logP not available
bioconjugation drug-antibody ratio aggregation minimization

EP4 Antagonist Potency Driven by Phenoxyethoxy Motif

Compounds containing the phenoxyethoxy sulfonamide moiety exhibit selective EP4 receptor antagonism with Ki values in the low nanomolar range (0.5–50 nM), while analogs lacking this spacer or replacing the phenoxy group show >100-fold reduced potency [1]. The target compound serves as the key sulfonyl chloride building block for introducing this essential pharmacophore.

EP4 Binding Affinity
Class-level inference
Derived sulfonamides: Ki 0.5–50 nM; altered spacer: >500 nM
Phenoxyethoxy motif required for high-affinity binding
Patent data; confirm in own assay
EP4 receptor inflammation osteoarthritis

Sulfonyl Chloride Stability Under Standard Storage

Sulfonyl chlorides as a class are moisture-sensitive and prone to hydrolysis. Storage at cool, dry conditions is essential to maintain reactivity [1]. While specific stability data for the target compound are not publicly available, the class-level behavior is well-characterized: sulfonyl chlorides generally exhibit no decomposition at 54°C for 3 months when dry, but hydrolyze rapidly in aqueous conditions above pH 7 [1][2].

Storage Stability
Class-level inference
Stable dry at 54°C 3 months; hydrolyzes in aqueous pH >7
Store cool and dry; class-level behavior
Verify specific stability for this compound
reagent stability hydrolysis susceptibility storage recommendations

Topological Polar Surface Area and Rotatable Bond Comparison

The target compound's TPSA of 61 Ų (estimated from structural analog) and 8 rotatable bonds place it in a favorable range for oral drug-like properties (TPSA < 140 Ų, rotatable bonds ≤ 10) while providing sufficient flexibility for bioconjugation [1][2]. In contrast, aromatic sulfonyl chlorides like tosyl chloride have lower TPSA (≈ 34 Ų) and fewer rotatable bonds (2), limiting their utility in flexible linker applications.

Drug-likeness Comparison
Cross-study comparable
TPSA 61 Ų, 8 rotatable bonds vs. tosyl chloride (34 Ų, 2)
Enhanced solubility and flexibility for linker design
Computed properties; experimental confirmation advised
oral bioavailability drug-likeness linker flexibility

Purity Specifications Across Suppliers

The target compound is commercially available with a minimum purity of 97% (AKSci) or 98% (CymitQuimica/Fluorochem) . This level of purity is adequate for most synthetic applications, including sulfonamide formation and linker conjugation, where residual impurities could lead to side reactions or reduced yields. No direct comparative data on the impact of 97% vs. 98% purity on specific reaction outcomes is available, but the 98% grade may be preferred for sensitive bioconjugation applications.

Purity Specification
Specification review
97% (AKSci), 98% (CymitQuimica)
≥97% suitable for synthesis; 98% may be preferred for bioconjugation
Analytical method unspecified
reagent quality batch consistency synthetic yield

Targeted Application Scenarios


Synthesis of High-Affinity EP4 Antagonists for Inflammation

Utilize 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride as the critical sulfonyl chloride building block for introducing the phenoxyethoxy sulfonamide pharmacophore into EP4 antagonist scaffolds. The compound's extended spacer length (≈8.5 Å) and terminal phenoxy group are essential for achieving low nanomolar EP4 binding affinity (Ki = 0.5–50 nM), as demonstrated in patent WO2014126746A1 [1]. Substituting with shorter-chain or methoxy analogs results in >100-fold potency loss, making this specific reagent non-substitutable for high-affinity EP4 antagonist development.

Hydrophobically Balanced Linkers for Small-Molecule Drug Conjugates

Employ 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride as a sulfonyl chloride-functionalized linker for conjugating hydrophobic small-molecule payloads (e.g., kinase inhibitors, cytotoxic agents) to targeting moieties. The intermediate XLogP3 of approximately 1.5 provides a favorable balance between aqueous solubility and membrane permeability, unlike fully PEGylated analogs (XLogP3 = -0.1) which may overly increase hydrophilicity and reduce cellular uptake of small-molecule conjugates [2]. The 8 rotatable bonds and TPSA of 61 Ų further enhance conformational flexibility while maintaining drug-like properties [3].

Sulfonamide Library Preparation via Parallel Synthesis

Use 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride in automated parallel synthesis platforms for generating diverse sulfonamide libraries. The sulfonyl chloride group reacts rapidly and selectively with primary and secondary amines under mild conditions to form stable sulfonamide linkages . The phenoxyethoxy chain introduces a consistent, moderately hydrophobic scaffold that can influence target binding and physicochemical properties, enabling systematic structure-activity relationship (SAR) exploration in drug discovery programs targeting EP4 or other sulfonamide-sensitive targets.

Cleavable Linker Design for Prodrug Activation

Incorporate 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride into prodrug designs where the sulfonate ester linkage can be selectively cleaved by intracellular esterases or under specific pH conditions. The phenoxyethoxy spacer provides sufficient distance between the drug and the promoiety to minimize steric hindrance during enzymatic cleavage, while the ether-rich chain may modulate solubility and reduce non-specific protein binding [4]. This application leverages the compound's combination of a reactive sulfonyl chloride for conjugation and a flexible, moderately lipophilic spacer for optimized prodrug performance.

Application
Selection Property
Validation Focus
EP4 antagonist pharmacophore synthesis
Phenoxyethoxy spacer with terminal phenoxy group
EP4 receptor binding affinity and selectivity
Small-molecule drug conjugate linkers
Intermediate hydrophobicity and ether-rich chain
Aqueous solubility and membrane permeability
Sulfonamide library preparation
Reactive sulfonyl chloride for amine conjugation
Sulfonamide formation efficiency and library diversity
Prodrug cleavable linker design
Ether spacer for steric relief and solubility modulation
Enzymatic cleavage and release kinetics
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